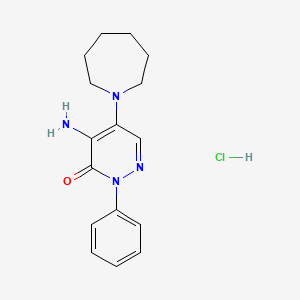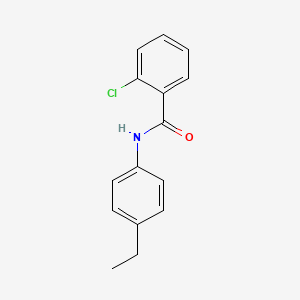![molecular formula C13H21BrN2O2S B3845338 2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845338.png)
2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring, a bromothiophene moiety, and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the reaction of this derivative with ethoxyethanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromothiophene moiety may also contribute to the compound’s overall activity by interacting with different biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with similar pharmacological properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a piperazine ring.
Uniqueness
2-[2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S/c14-12-9-13(19-11-12)10-16-3-1-15(2-4-16)5-7-18-8-6-17/h9,11,17H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLANGYFBPHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B3845258.png)
![ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate](/img/structure/B3845262.png)
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)
![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3845285.png)

![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)
![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)

![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)
![[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B3845331.png)

